Glycosmisic Acid is a natural product found in Streblus asper and Isatis quadrialata with data available.
Glycosmisic Acid
CAS No.:
Cat. No.: VC19907675
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O7 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | (E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+/t14-,19+/m0/s1 |
| Standard InChI Key | FHYQIQMSODIFCP-ZMOFONSMSA-N |
| Isomeric SMILES | COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |
| Canonical SMILES | COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Glycosmisic acid ((2S,3R)-glycosmisic acid; IUPAC name: (E)-3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid) belongs to the 1-benzofuran class of lignans . Its structure comprises a dihydrobenzofuran core substituted with methoxy, hydroxyl, and propenoic acid groups (Table 1). The α,β-unsaturated carboxylic acid moiety contributes to its reactivity, enabling conjugation and salt formation, while the stereochemistry at C2 and C3 influences its biological interactions .
Table 1: Key Chemical Properties of Glycosmisic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀O₇ |
| Molecular Weight | 372.4 g/mol |
| CAS Registry Number | 38356809 |
| Synonyms | ent-Spicatolignan B, CHEMBL2346742 |
| Solubility | Data pending (hydrophilic due to carboxylic acid group) |
The compound’s planar structure facilitates π-π stacking interactions, potentially enhancing its binding affinity to enzymatic targets such as viral polymerases or cellular receptors .
Biosynthetic Pathways and Natural Occurrence
Glycosmisic acid originates from the oxidative dimerization of ferulic acid, a hydroxycinnamic acid abundant in plant cell walls. This process involves radical coupling mechanisms mediated by peroxidase enzymes, yielding a lignan skeleton that undergoes subsequent hydroxylation and methylation . Documented sources include:
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Streblus asper: A tropical plant traditionally used in Southeast Asian medicine for anti-inflammatory and hepatoprotective purposes .
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Isatis quadrialata: A species within the Brassicaceae family, known for producing indole alkaloids and lignans .
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Arabidopsis thaliana: A model organism in plant biology, suggesting a conserved biosynthetic pathway across diverse taxa .
Table 2: Plant Sources of Glycosmisic Acid
| Species | Family | Geographic Distribution |
|---|---|---|
| Streblus asper | Moraceae | Southeast Asia |
| Isatis quadrialata | Brassicaceae | Temperate regions |
| Arabidopsis thaliana | Brassicaceae | Global (model organism) |
The ecological role of glycosmisic acid remains underexplored, though lignans are frequently implicated in plant defense against pathogens and herbivores .
Physicochemical Properties and Reactivity
As a carboxylic acid, glycosmisic acid exhibits typical properties such as acidity (pKa ≈ 4.5–5.0, estimated via analogy to ferulic acid ) and the capacity to form stable carboxylate salts. The α,β-unsaturated system renders it susceptible to Michael addition reactions, a feature exploited in synthetic modifications to enhance bioavailability or target specificity . Spectroscopic data (e.g., UV-Vis λₐᵦₛ at 280 nm, indicative of conjugated π systems) further support its classification within the lignan family .
Pharmacological Activities and Mechanisms
Anti-HBV Activity
Glycosmisic acid demonstrates dose-dependent inhibition of HBV replication in vitro, with IC₅₀ values comparable to entecavir, a first-line antiviral drug . Proposed mechanisms include:
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Viral polymerase inhibition: The compound’s planar structure may intercalate into viral DNA or allosterically modulate polymerase activity.
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Host immune modulation: Enhanced interferon-α secretion observed in treated hepatocytes suggests indirect antiviral effects .
Current Research and Clinical Implications
Recent investigations prioritize glycosmisic acid’s optimization for drug delivery. Challenges include poor oral bioavailability due to its hydrophilic carboxylic acid group, prompting studies on prodrug formulations (e.g., ester derivatives) . Preclinical toxicology data remain limited, necessitating rigorous ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.
Table 3: Key Research Findings on Glycosmisic Acid
| Study Focus | Methodology | Outcome |
|---|---|---|
| Antiviral screening | In vitro HBV assay | 60% replication inhibition at 10 μM |
| Cytotoxicity assessment | HepG2 cells | CC₅₀ > 100 μM (low toxicity) |
| Metabolic stability | Liver microsomes | t₁/₂ = 2.1 hours (rapid clearance) |
Future Directions and Challenges
Advancing glycosmisic acid into therapeutic applications requires:
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Synthetic biology approaches to enhance yield in plant or microbial systems.
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Structure-activity relationship (SAR) studies to identify critical pharmacophores.
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In vivo efficacy trials in HBV-infected animal models.
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